molecular formula C12H9F2NO B8156330 3-(2,6-Difluorophenoxy)aniline

3-(2,6-Difluorophenoxy)aniline

Cat. No.: B8156330
M. Wt: 221.20 g/mol
InChI Key: CKGBPLNCKGNHPG-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenoxy)aniline is a fluorinated aromatic amine characterized by an aniline group (NH₂) attached to a phenyl ring substituted with a 2,6-difluorophenoxy moiety. This structure confers unique electronic and steric properties, making it valuable in pharmaceutical and agrochemical synthesis. The fluorine atoms enhance lipophilicity and metabolic stability, while the phenoxy linkage modulates molecular conformation and intermolecular interactions .

Properties

IUPAC Name

3-(2,6-difluorophenoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F2NO/c13-10-5-2-6-11(14)12(10)16-9-4-1-3-8(15)7-9/h1-7H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKGBPLNCKGNHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=C(C=CC=C2F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-difluorophenol with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(2,6-Difluorophenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.

    Reduction: The compound can be reduced to form the corresponding amine derivatives.

    Substitution: It can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated products.

Scientific Research Applications

Chemistry: 3-(2,6-Difluorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural or functional similarities with 3-(2,6-Difluorophenoxy)aniline:

Compound Name Key Structural Features Applications/Research Findings Reference
2,6-Difluoroaniline Aniline with 2,6-difluoro substitution Intermediate in agrochemicals; lacks phenoxy group, reducing steric hindrance .
4-(2,6-Difluorophenoxy)pyrimidin-2-amine derivatives Pyrimidine core with 2,6-difluorophenoxy group Potentiators of HMRGX1 receptor for pain treatment; heterocyclic core enhances binding affinity .
3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline Nitro and trifluoromethyl substituents on aniline High electron-withdrawing effects; used in materials science and as a synthetic intermediate .
1-(3-benzyl-2-imino-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(3,5-difluorophenoxy)propan-2-ol Difluorophenoxy-propanol derivative LCMS data (m/z=410 [M+H]) indicates stability; tested in drug discovery for kinase inhibition .

Key Differences in Properties

  • Electron Effects: this compound’s phenoxy group introduces electron-withdrawing fluorine atoms, reducing electron density at the aniline NH₂ compared to 2,6-difluoroaniline . Pyrimidin-2-amine derivatives (e.g., from ) exhibit enhanced π-π stacking due to the heterocyclic ring, improving receptor binding compared to purely aromatic systems.
  • Lipophilicity: The logP of this compound is higher than non-fluorinated analogs, improving membrane permeability. However, nitro-substituted analogs (e.g., ) show even greater lipophilicity but reduced solubility.
  • Synthetic Accessibility: this compound requires multi-step synthesis involving nucleophilic aromatic substitution, whereas 2,6-difluoroaniline is simpler to produce .

Pharmacological and Industrial Relevance

  • Drug Discovery: Difluorophenoxy groups (as in ) are leveraged in receptor-targeted therapies due to their balance of steric bulk and electronic effects. This compound’s NH₂ group serves as a handle for further functionalization in lead optimization . In contrast, nitro-substituted anilines (e.g., ) are less common in drug candidates due to metabolic instability but are valuable in dyes and polymers.
  • Agrochemicals: 2,6-Difluoroaniline derivatives dominate herbicide synthesis, whereas this compound’s phenoxy linkage may offer novel modes of action in pest control .

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